molecular formula C20H24N4O2S B2946901 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-methoxybenzyl)urea CAS No. 2188279-56-1

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-methoxybenzyl)urea

Katalognummer: B2946901
CAS-Nummer: 2188279-56-1
Molekulargewicht: 384.5
InChI-Schlüssel: OXTQNYVDSJSVHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-methoxybenzyl)urea is a urea derivative featuring a hybrid heterocyclic architecture. Its structure integrates:

  • A 3,5-dimethylpyrazole moiety, known for enhancing binding affinity to kinase domains .
  • A thiophen-3-yl group, which contributes to π-π stacking interactions in biological systems .
  • A 4-methoxybenzyl substituent linked via a urea bridge, a motif associated with antiangiogenic and immunomodulatory activities in related compounds .

Eigenschaften

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-14-10-15(2)24(23-14)19(17-8-9-27-13-17)12-22-20(25)21-11-16-4-6-18(26-3)7-5-16/h4-10,13,19H,11-12H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTQNYVDSJSVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)NCC2=CC=C(C=C2)OC)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-methoxybenzyl)urea is a novel derivative in the class of pyrazoles and thiophenes. Its unique structure suggests potential biological activity that may be leveraged in medicinal chemistry. This article focuses on its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H18N4OS\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{OS}

This structure features a pyrazole ring with methyl substitutions, a thiophene ring, and a methoxybenzyl group, which may contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds found that certain derivatives showed promising activity against various bacterial strains. For instance, compounds similar to our target structure demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. One study reported that specific pyrazole compounds inhibited cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The IC50 values for these compounds ranged from 0.02 to 0.04 μM, indicating a strong anti-inflammatory effect compared to standard drugs like celecoxib .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives with similar structural motifs were found to inhibit key signaling pathways involved in tumor growth . In vitro studies have reported IC50 values as low as 10 μM for certain cancer cell lines.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Interaction : It may bind to receptors or proteins that modulate cellular signaling pathways critical for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives against Mycobacterium tuberculosis, several compounds showed significant activity with IC90 values ranging from 3.73 to 4.00 μM . This suggests that our target compound could similarly exhibit potent antitubercular activity.

Case Study 2: Anti-inflammatory Activity

In another study focusing on COX enzyme inhibition, a series of pyrazole derivatives were tested for their anti-inflammatory effects. The findings indicated that compounds with similar functional groups exhibited IC50 values significantly lower than traditional anti-inflammatory medications . This reinforces the potential of our compound in treating inflammatory diseases.

Data Summary Table

Biological ActivityMeasurementReference
Antimicrobial (MIC)0.5 - 4 μg/mL against S. aureus
Anti-inflammatory (IC50)0.02 - 0.04 μM (COX-2)
Anticancer (IC50)~10 μM in cancer cell lines

Vergleich Mit ähnlichen Verbindungen

Compound T.2: 1-(3-Chlorophenyl)-3-(2-(4-(4-Methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea

  • Structural Features :
    • Replaces the pyrazole-thiophene core with a 1,2,3-triazole ring.
    • Retains the 4-methoxybenzyl group and urea linkage.
  • Activity :
    • Exhibits VEGFR-2 inhibition comparable to sorafenib (IC₅₀ = 12 nM) and suppresses PD-L1 expression in vitro .
    • Demonstrates antiangiogenic effects via tubulogenesis inhibition in endothelial cells.
  • Synthesis : Multi-step coupling involving triazole formation, similar to procedures in .

MK13: 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea

  • Structural Features :
    • Shares the pyrazole-urea backbone but lacks the thiophene and 4-methoxybenzyl groups.
    • Features a 3,5-dimethoxyphenyl substituent.
  • Synthesis: Condensation of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with pyrazolamine under reflux in acetic acid .

Antibacterial Thiophene-Imidazole Derivatives (e.g., Compound 5b)

  • Structural Features :
    • Contains thiophen-3-yl and imidazole groups but lacks the urea moiety.
  • Activity :
    • Tested for antibacterial properties, showing moderate activity against Staphylococcus aureus .
  • Synthesis : Nucleophilic substitution of chlorinated intermediates with thiophene derivatives .

Functional Analogs Targeting Shared Pathways

Compound T.14: (E)-1-(4-Chlorophenyl)-3-(3-(4-Methoxystyryl)phenyl)urea

  • Structural Features :
    • Substitutes pyrazole-thiophene with a styryl-phenyl group.
    • Retains the 4-methoxy substituent.
  • Activity :
    • Synergizes with T.2 to enhance VEGFR-2 tyrosine kinase inhibition and tube formation suppression .
    • Amplifies PD-L1 and c-Myc protein inhibition when combined with BMS-8 .

Triazine-Thiourea Derivatives (e.g., )

  • Structural Features :
    • Incorporates triazine , triazole , and thiourea groups.
  • Activity :
    • Hypothesized to target kinase pathways due to urea/thiourea motifs, though specific data is unavailable .
  • Synthesis : Three-component coupling of triazole, urea, and thiourea under varying temperatures .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Pyrazole vs. Triazole : The pyrazole in the target compound may offer superior kinase binding compared to T.2’s triazole, but triazole enhances metabolic stability .
  • Thiophene Contribution : The thiophen-3-yl group in the target compound could improve membrane permeability over T.14’s styryl group .
  • 4-Methoxybenzyl Role : This substituent is critical across analogs for VEGFR-2 inhibition, suggesting its necessity in the target compound’s activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.